3-Ethenylsulfonyl-N-(1H-indol-4-yl)propanamide
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Description
Molecular Structure Analysis
The molecular structure of this compound would likely show the characteristic features of its functional groups. The indole group would have a planar, aromatic ring system. The sulfonyl group would have a sulfur atom double-bonded to two oxygen atoms, and the propanamide group would have a carbonyl (C=O) and an amine (NH2) on the same carbon.Chemical Reactions Analysis
The reactivity of “3-Ethenylsulfonyl-N-(1H-indol-4-yl)propanamide” would likely be influenced by its functional groups. The indole group is electron-rich and can undergo electrophilic aromatic substitution reactions. The propanamide group could participate in hydrolysis reactions under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Ethenylsulfonyl-N-(1H-indol-4-yl)propanamide” would depend on its structure. It’s likely to be a solid at room temperature given its molecular weight. Its solubility would depend on the polarity of the solvent, and it would likely be soluble in polar organic solvents.Future Directions
properties
IUPAC Name |
3-ethenylsulfonyl-N-(1H-indol-4-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-2-19(17,18)9-7-13(16)15-12-5-3-4-11-10(12)6-8-14-11/h2-6,8,14H,1,7,9H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFNAGSVOWMPJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)CCC(=O)NC1=CC=CC2=C1C=CN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethenylsulfonyl-N-(1H-indol-4-yl)propanamide |
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